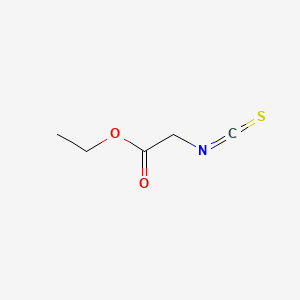

Ethyl isothiocyanatoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-isothiocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-2-8-5(7)3-6-4-9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSSPPKMLXXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885252 | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24066-82-8 | |

| Record name | Ethyl 2-isothiocyanatoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24066-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024066828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Isothiocyanatoacetate from Ethyl Glycinate

Introduction

Ethyl isothiocyanatoacetate (CAS No: 24066-82-8) is a valuable bifunctional reagent in organic synthesis, characterized by the presence of both an isothiocyanate group and an ethyl ester moiety.[1][2] This structure makes it an important building block, particularly in medicinal chemistry and drug development, for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, most notably thioureas and their derivatives.[3] These resulting compounds often exhibit significant biological activity, finding applications as enzyme inhibitors, anticancer agents, and pesticides.[1][4][5]

This guide provides a comprehensive overview of the synthetic routes to this compound from ethyl glycinate, focusing on modern, efficient, and safer methodologies. We will delve into the mechanistic underpinnings of the reaction, compare various synthetic strategies, provide a detailed experimental protocol, and discuss critical safety and handling considerations.

Mechanistic Pathways: From Amine to Isothiocyanate

The conversion of a primary amine, such as ethyl glycinate, to an isothiocyanate is a cornerstone transformation in organic chemistry. Historically, highly toxic reagents like thiophosgene were employed for this purpose.[6][7] However, due to severe safety hazards associated with thiophosgene, its use has been largely superseded by safer and more versatile methods.[6][8][9][10][11][12]

The most prevalent and preferred modern approach is a two-step process, often conducted as a "one-pot" synthesis, which proceeds via a dithiocarbamate intermediate.[6][13][14]

-

Step 1: Dithiocarbamate Salt Formation. The synthesis begins with the nucleophilic attack of the primary amine of ethyl glycinate on the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically carried out in the presence of a base (e.g., triethylamine, N-methylmorpholine) which facilitates the formation of a dithiocarbamate salt intermediate.[15][16]

-

Step 2: Desulfurization. The dithiocarbamate salt is then treated with a desulfurizing agent. This reagent activates the intermediate, leading to the elimination of a sulfur-containing byproduct and the formation of the target isothiocyanate group (-N=C=S).[8][17]

The overall transformation can be visualized as follows:

A Comparative Analysis of Desulfurization Reagents

The success of the synthesis hinges on the choice of the desulfurizing agent. This choice impacts reaction time, yield, purity, and substrate scope. While numerous reagents exist, modern chemistry favors those that are efficient, stable, and lead to cleaner reactions.[15]

| Desulfurizing Reagent | Abbreviation | Typical Conditions | Yield Range | Key Advantages & Causality |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | Microwave (3 min, 90°C) or RT | 90-97% | High Efficiency: The triazine core is an excellent leaving group, facilitating rapid and clean conversion under mild conditions.[15][17] |

| Cyanuric Chloride | TCT | Microwave or conventional heating | 85-90% | Cost-Effective: A readily available and inexpensive reagent. The reaction is driven by the formation of stable cyanurate byproducts. |

| Tosyl Chloride | TsCl | Room Temperature | 75-85% | Good Generality: Effective for a wide range of amines. The tosylate group is a good leaving group, promoting the elimination step.[18] |

| Di-tert-butyl dicarbonate | (Boc)₂O | Catalytic DMAP, Room Temp | 80-85% | Volatile Byproducts: The byproducts (CO₂, COS, tert-butanol) are easily removed by evaporation, simplifying purification.[4] |

| Ethyl Chloroformate | - | Room Temperature | 70-80% | Readily Available: A common lab reagent. It forms an unstable intermediate that readily decomposes to the isothiocyanate.[13] |

| Hydrogen Peroxide | H₂O₂ | Aqueous conditions | 70-75% | Green Reagent: An environmentally benign oxidant, with water as the only byproduct.[13] |

For the synthesis of isothiocyanate derivatives from amino acid esters, reagents like DMT/NMM/TsO⁻ are particularly advantageous as they operate under mild conditions that minimize the risk of racemization for chiral centers and are highly efficient.[15]

Experimental Protocol: One-Pot Synthesis of this compound

This protocol details a reliable and efficient one-pot synthesis utilizing DMT/NMM/TsO⁻ as the desulfurization agent. The procedure is adapted from methodologies proven to be effective for amino acid esters.[15][19]

Materials and Reagents

| Reagent/Material | Formula | CAS No. | Notes |

| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 623-33-6 | Starting material. Ensure it is dry. |

| N-Methylmorpholine (NMM) | C₅H₁₁NO | 109-02-4 | Base. Use anhydrous grade. |

| Carbon Disulfide (CS₂) | CS₂ | 75-15-0 | EXTREME CAUTION: Highly flammable and toxic.[20] |

| DMT/NMM/TsO⁻ | C₁₈H₂₆N₄O₇S | 1000210-73-0 | Desulfurizing agent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous solvent. |

| Hydrochloric Acid (1 N) | HCl | 7647-01-0 | For aqueous workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Drying agent. |

| Silica Gel | SiO₂ | 7631-86-9 | For column chromatography. |

| Hexane / Ethyl Acetate | - | - | Eluent for chromatography. |

Experimental Workflow Diagram

Step-by-Step Methodology

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (2 mmol, 1 equiv.).

-

Dithiocarbamate Formation: Dissolve the starting material in anhydrous dichloromethane (DCM, 5 mL). Add N-methylmorpholine (NMM, 6 mmol, 3 equiv.) and stir for 10 minutes at room temperature. To this solution, add carbon disulfide (CS₂, 6 mmol, 3 equiv.) and continue stirring for another 10-15 minutes. The formation of the dithiocarbamate salt may be observed.

-

Desulfurization: Add DMT/NMM/TsO⁻ (2 mmol, 1 equiv.) to the reaction mixture in one portion. Stir the reaction for 30 minutes at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (5 mL), 1 N HCl (2 x 5 mL), and finally with water (5 mL) until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane:ethyl acetate mixture (e.g., 20:1 v/v) as the eluent to afford the pure this compound.[19]

Product Characterization

The identity and purity of the synthesized this compound (C₅H₇NO₂S, M.W.: 145.18 g/mol ) can be confirmed using standard spectroscopic techniques.[21][22]

| Technique | Expected Data & Interpretation |

| FTIR | ~2100 cm⁻¹ (strong, broad): Characteristic asymmetric stretch of the isothiocyanate (-N=C=S) group.[21] ~1740 cm⁻¹ (strong): Carbonyl (C=O) stretch of the ethyl ester group. |

| ¹H NMR | ~4.2 ppm (quartet, 2H): -O-CH₂ -CH₃ of the ethyl ester. ~4.1 ppm (singlet, 2H): SCN-CH₂ -COO- of the acetate backbone. ~1.3 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester. |

| ¹³C NMR | ~168 ppm: Carbonyl carbon (C =O). ~130 ppm: Isothiocyanate carbon (-N=C =S). ~62 ppm: Methylene carbon (-O-CH₂ -CH₃). ~48 ppm: Methylene carbon (SCN-CH₂ -COO-). ~14 ppm: Methyl carbon (-CH₂-CH₃ ). |

| Mass Spec (EI) | m/z = 145: Molecular ion peak [M]⁺. |

Safety, Handling, and Storage

Strict adherence to safety protocols is paramount when performing this synthesis due to the hazardous nature of the reagents involved.

-

General Precautions: The entire procedure must be conducted in a well-ventilated chemical fume hood.[23] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[10][12] An eyewash station and safety shower should be readily accessible.[10]

-

Carbon Disulfide (CS₂): CS₂ is extremely volatile, highly flammable, and toxic upon inhalation or skin contact. It should be handled with utmost care, away from any ignition sources.[10]

-

This compound (Product): The final product is a lachrymator and an irritant to the skin, eyes, and respiratory system.[1] Avoid inhalation of vapors and direct contact.

-

Storage: The purified product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[1][10]

References

-

Mohammadi, M. K., & Gholamkhass, B. (2010). A Facile and Efficient One-Pot Regioselective Synthesis of 2-Hydroxyalkyl Dithiocarbamates under Catalyst-Free Conditions. Journal of the Brazilian Chemical Society. Available at: [Link]

- Li, G., et al. (2020). Synthesis of dithiocarbamates via MCR of CS2, amine, and α,β‐unsaturated compound. Journal of Heterocyclic Chemistry.

-

Chen, F., et al. (2016). One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Li, Y., et al. (2015). Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Organic & Biomolecular Chemistry. Available at: [Link]

-

Lee, S. H., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. Cambridge: Cambridge University Press. Available at: [Link]

-

Janczewski, Ł., Kolesińska, B., & Kręgiel, D. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2699. Available at: [Link]

- Janczewski, Ł., et al. (2021).

-

Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. Available at: [Link]

- Google Patents. (n.d.). CN102229551B - A kind of preparation method of isothiocyanate.

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed. Available at: [Link]

-

Lee, S. H., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

- CHEMISTRY & BIOLOGY INTERFACE. (2020).

-

Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Available at: [Link]

-

Amizara. (2020). Safety Measure to Follow When Working With Thiophosgene. Available at: [Link]

- New Jersey Department of Health. (n.d.). THIOPHOSGENE. HAZARD SUMMARY.

-

National Center for Biotechnology Information. (n.d.). Ethyl isothiocyanate. PubChem Compound Database. Available at: [Link]

-

NIST. (n.d.). Acetic acid, isothiocyanato-, ethyl ester. NIST WebBook. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Available at: [Link]

- Google Patents. (n.d.). CN1733705A - Ethyl glycinate hydrochloride production method.

-

Mirvish, S. S., et al. (1995). Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. PubMed. Available at: [Link]

-

Chemguide. (n.d.). Spectra of ethyl acetate. Available at: [Link]

- Google Patents. (n.d.). CN103012226B - A kind of preparation method of ethyl isothiocyanate.

- Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.

- Google Patents. (n.d.). CN102199101A - Production method for ethyl glycinate hydrochloride.

- Matysiak, J. (2015). Reactions of Carbon Disulfide with N-Nucleophiles.

- Ayuk, E. L., et al. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES.

-

YouTube. (2018). CS2: Carbon disulfide. Chemical reactions. Available at: [Link]

- ResearchGate. (n.d.). Reagents and conditions: a carbon disulfide, EtOH, H2O, glacial acetic acid.

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 24066-82-8: Ethyl 2-isothiocyanatoacetate | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Ethyl Isothiocyanate (542-85-8) | Supplier & Exporter [chemicalbull.com]

- 6. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 7. Buy this compound | 24066-82-8 [smolecule.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 12. nj.gov [nj.gov]

- 13. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Isothiocyanate synthesis [organic-chemistry.org]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. youtube.com [youtube.com]

- 21. Acetic acid, isothiocyanato-, ethyl ester [webbook.nist.gov]

- 22. This compound(24066-82-8) MS spectrum [chemicalbook.com]

- 23. fishersci.com [fishersci.com]

The Versatility of a Bifunctional Reagent: An In-depth Technical Guide to Ethyl Isothiocyanatoacetate for Synthetic and Medicinal Chemistry

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of reagents available, bifunctional molecules—those possessing two distinct reactive centers—offer a unique advantage, enabling streamlined synthetic pathways and the rapid generation of molecular diversity. Ethyl isothiocyanatoacetate, a compound bearing both a highly electrophilic isothiocyanate moiety and a versatile ester group, stands out as a reagent of significant utility. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a colorless to pale yellow liquid with a characteristic pungent odor, soluble in common organic solvents but insoluble in water.[1] Its stability and reactivity are intrinsically linked to the two functional groups within its structure.

Molecular Structure

The molecule's architecture, featuring an electrophilic carbon atom in the isothiocyanate group and a carbonyl carbon in the ester, dictates its reaction patterns.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| CAS Number | 24066-82-8 | [1][2] |

| Molecular Formula | C₅H₇NO₂S | [1] |

| Molecular Weight | 145.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 104-106 °C at 7 mmHg | [2] |

| Density | 1.171 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.502 | [2] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of organic compounds. Below is a summary of the key spectroscopic data for this compound.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 4.27 (q, 2H, -OCH₂CH₃), 4.21 (s, 2H, -SCH₂CO-), 1.30 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, Predicted) | δ (ppm): ~168 (C=O), ~130 (N=C=S), ~62 (-OCH₂CH₃), ~45 (-CH₂NCS), ~14 (-OCH₂CH₃) |

| Mass Spectrometry (EI) | m/z: 145 (M⁺), 72 ([M-COOC₂H₅]⁺) |

| Infrared (IR) | ν (cm⁻¹): ~2100 (strong, sharp, asymmetric stretch of -N=C=S), ~1750 (strong, sharp, C=O stretch of ester) |

Note: ¹³C NMR data is based on typical chemical shift ranges for the respective functional groups.

The Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound stems from the distinct reactivity of its two electrophilic centers: the carbon atom of the isothiocyanate group and the carbonyl carbon of the ester. The isothiocyanate group is a potent electrophile, readily undergoing nucleophilic attack, while the ester functionality can be manipulated through hydrolysis, transesterification, or reduction.

Reactions at the Isothiocyanate Moiety

The primary mode of reactivity involves the addition of nucleophiles to the central carbon of the N=C=S group. This reaction is the cornerstone of its application in constructing a diverse array of sulfur and nitrogen-containing compounds.

The reaction of this compound with primary or secondary amines is a robust and highly efficient method for the synthesis of N,N'-disubstituted thioureas.[3] These structures are prevalent in a wide range of biologically active molecules, making this transformation particularly valuable in medicinal chemistry.[3]

Mechanism of Thiourea Formation:

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer, yielding the stable thiourea product.[1]

Caption: Mechanism of thiourea formation.

Experimental Protocol: Synthesis of an N-substituted Thiourea Derivative

This protocol provides a generalized procedure for the synthesis of a thiourea derivative from this compound and a primary amine.

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature. The choice of dropwise addition is to control any potential exotherm, especially on a larger scale.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield the pure N,N'-disubstituted thiourea.[3]

This compound reacts with carboxylic acid hydrazides in the presence of a base like sodium ethoxide to form ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates through an addition-cyclization reaction.[2] This provides an efficient route to highly functionalized triazole heterocycles.

While less common than the reaction with amines, isothiocyanates can react with alcohols, particularly under basic conditions, to form thiocarbamates. The alkoxide, being a stronger nucleophile than the neutral alcohol, attacks the isothiocyanate carbon.

Mechanism of Thiocarbamate Formation:

Caption: Reaction pathway for thiocarbamate synthesis.

Applications in the Synthesis of Bioactive Heterocycles

The true power of this compound as a synthetic tool is realized in its application to construct complex heterocyclic systems, many of which are scaffolds for biologically active compounds.

Synthesis of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities.[4] this compound serves as a key precursor for the synthesis of various substituted thiazolidinones. For instance, reaction with amines to form a thiourea, followed by cyclization with an α-haloester like ethyl bromoacetate, provides a direct route to this important heterocyclic core.[5]

Experimental Workflow: Thiazolidinone Synthesis

Caption: Workflow for thiazolidinone synthesis.

Building Blocks for Fused Pyrimidines and Other Heterocycles

This compound has been successfully employed in the synthesis of fused pyrimidines, quinazolines, and benzothienopyrimidines.[2] These heterocyclic systems are integral components of numerous pharmaceutical agents, highlighting the importance of this reagent in drug discovery pipelines. The general strategy involves the reaction of the isothiocyanate with an appropriately substituted ortho-amino ester or nitrile, leading to a cyclization cascade to form the desired fused ring system.

Role in Drug Discovery and Development

While direct incorporation into a final drug molecule is less common, this compound is a valuable intermediate in the synthesis of compounds with therapeutic potential. Its ability to introduce the thiourea pharmacophore is of particular interest. Isothiocyanate-containing compounds themselves have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[6][7] For example, isothiocyanate derivatives have been designed as selective COX-2 inhibitors.[6] Furthermore, isothiocyanates are used in the synthesis of various patented pharmaceutical compositions.[8][9][10]

Synthesis of this compound

For laboratories requiring this reagent, understanding its synthesis provides valuable context. A common and effective method involves the reaction of glycine ethyl ester hydrochloride with carbon disulfide in the presence of a base like 4-methylmorpholine (NMM), followed by treatment with a desulfurizing agent.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported procedure for the synthesis of isothiocyanates from amino acid esters.[3]

-

Formation of Dithiocarbamate Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine ethyl ester hydrochloride (1 equivalent) and 4-methylmorpholine (3 equivalents) in dry dichloromethane (DCM). Add carbon disulfide (3 equivalents) and stir the mixture at room temperature for approximately 10 minutes. The base is crucial to deprotonate the amine hydrochloride and to facilitate the formation of the dithiocarbamate salt.

-

Desulfurization: Add a desulfurizing agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent) to the reaction mixture. Stir for 30 minutes at room temperature.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, and again with water. The acidic wash removes excess amine base. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.[3]

Safety and Handling

This compound is classified as harmful and an irritant.[2] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant applications in organic synthesis and medicinal chemistry. Its predictable reactivity, centered on the electrophilic isothiocyanate group, provides a reliable entry point for the synthesis of thioureas, thiocarbamates, and a plethora of bioactive heterocyclic compounds such as thiazolidinones and fused pyrimidines. By understanding its fundamental chemical properties and reactivity, and by employing robust, well-defined protocols, researchers can effectively leverage this building block to accelerate their synthetic endeavors and drive innovation in drug discovery and materials science.

References

-

PubChem. Ethyl isothiocyanate. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. This compound. Wiley-VCH GmbH. Available from: [Link]

-

NIST. Acetic acid, isothiocyanato-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

-

Oğlak, S., Göktaş, M., Sakallı, Ç. B., Ak, S., Küçükgüzel, İ., & Küçükgüzel, Ş. G. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Future medicinal chemistry, 15(22), 1957–1977. Available from: [Link]

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of organic chemistry, 72(10), 3969–3971. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752. Available from: [Link]

-

Das, B., Reddy, M. R., & Reddy, V. S. (2009). A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagents. Helvetica Chimica Acta, 92(5), 977-982. Available from: [Link]

- Wuxi Jesse Pharmaceutical Co ltd. (2021). Application of isothiocyanate compounds. CN113181160A.

-

Mashrai, A., Dar, A. M., Mir, S., & Shamsuzzaman. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal chemistry (Los Angeles, Calif.), 6(4), 280–291. Available from: [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules (Basel, Switzerland), 28(11), 4331. Available from: [Link]

- HUIHAI MEDICAL CHEMICAL CO Ltd SHANDONG. (2018). A kind of method that isothiocyanates is prepared using ethyl chloroformate. CN107954909A.

-

NIST. Ethane, isothiocyanato-. National Institute of Standards and Technology. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. Available from: [Link]

-

Uher, M., Antoš, K., Martvoň, A., & Koštenská, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Available from: [Link]

- Teijin Pharma Limited. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2.

-

Bondock, S., El-Gaber, N., & Fadda, A. A. (2012). Utility of isothiocyanates in heterocyclic synthesis. Sulfur Letters, 35(1), 1-12. Available from: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

- Rhythm Pharmaceuticals, Inc. (2021). Pharmaceutical compositions. US11129869B2.

- Wuxi Jesse Pharmaceutical Co ltd. (2021). Use of isothiocyanate compounds. EP3446689A1.

-

Wang, C., Lei, M., Xie, G., & Xie, Y. (2024). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. Scientific reports, 14(1), 9031. Available from: [Link]

-

Poojary, B., Kumar, N., & Kumar, V. (2010). SYNTHESIS OF THIOESTERS AND THIOAMIDES USING POTASSIUM THIOCYANATE UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 3(1), 130-134. Available from: [Link]

-

Doc Brown's Chemistry. Elimination of water from alcohols mechanism acid catalyst dehydration to form alkenes reagents reaction conditions organic synthesis. Available from: [Link]

-

Ashenhurst, J. (2015). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Available from: [Link]

-

The Organic Chemistry Tutor. (2021, February 24). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis [Video]. YouTube. Available from: [Link]

- A kind of preparation method of ethyl isothiocyanate. CN103012226B. (2014). Google Patents.

Sources

- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN113181160A - Application of isothiocyanate compounds - Google Patents [patents.google.com]

- 9. US11129869B2 - Pharmaceutical compositions - Google Patents [patents.google.com]

- 10. EP3446689A1 - Use of isothiocyanate compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Isothiocyanatoacetate

Abstract

Ethyl isothiocyanatoacetate (CAS No. 24066-82-8) is a bifunctional molecule incorporating both an ester and an isothiocyanate group, making it a valuable reagent in various chemical syntheses, including the preparation of thioureas, heterocyclic compounds, and other biologically relevant molecules.[1][2] Accurate structural confirmation and purity assessment of this compound are paramount for its effective application. This guide provides a detailed analysis of the key spectroscopic data for this compound, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the interpretation of the spectra, grounded in fundamental principles, and provide field-proven insights into the practical aspects of the analysis. This document is intended for researchers and scientists in synthetic chemistry and drug development who utilize this reagent.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of an ethyl ester group (-COOCH₂CH₃) and a methylene bridge attached to the highly electrophilic isothiocyanate moiety (-N=C=S).

The structural features to be identified are:

-

An ethyl group, characterized by a triplet and a quartet in ¹H NMR.

-

A carbonyl group (C=O) from the ester, which will show a strong absorption in the IR spectrum.

-

An isothiocyanate group (-N=C=S), which has a very strong and characteristic asymmetric stretching vibration in the IR spectrum.

-

Two distinct methylene groups (-CH₂-), one adjacent to the ester oxygen and one adjacent to the isothiocyanate nitrogen.

Below is a diagram illustrating the molecular structure and the nomenclature used for the NMR analysis.

Caption: Molecular structure of this compound with proton environments labeled for NMR analysis.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorption bands corresponding to its ester and isothiocyanate moieties.

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol describes a standard method for acquiring an IR spectrum for a liquid sample like this compound.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Secure the ATR press arm over the sample to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance. After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Data Interpretation

The IR spectrum of this compound is dominated by two very strong absorptions. The data presented is referenced from the NIST Gas-Phase Infrared Database.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2980 | Medium | C-H sp³ stretching (ethyl & methylene) |

| ~2085 | Very Strong, Broad | -N=C=S asymmetric stretching |

| ~1760 | Strong | C=O ester stretching |

| ~1370 | Medium | C-H bending |

| ~1190 | Strong | C-O ester stretching |

Causality and Insights:

-

The Isothiocyanate Stretch: The most prominent feature is the intense, broad absorption band centered around 2085 cm⁻¹. This band is characteristic of the asymmetric stretching vibration of the cumulated double bonds in the isothiocyanate (-N=C=S) group. Its high intensity is due to the large change in dipole moment during this vibration. This peak is a definitive marker for the presence of the isothiocyanate functionality.[4]

-

The Carbonyl Stretch: A strong, sharp peak is observed around 1760 cm⁻¹. This absorption is unequivocally assigned to the C=O stretching vibration of the ester functional group. The position of this peak is typical for an aliphatic ester.

-

C-H and C-O Stretches: The region around 2980 cm⁻¹ contains the expected C-H stretching vibrations from the sp³ hybridized carbons of the ethyl and methylene groups. The strong band around 1190 cm⁻¹ corresponds to the C-O single bond stretching of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation (Predicted)

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments (a, b, c) labeled in the structure diagram.

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (a) | ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| (b) | ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| (c) | ~4.3 | Singlet (s) | 2H | -CH₂ -NCS |

Causality and Insights:

-

Chemical Shifts: The methylene protons (b) at ~4.2 ppm are shifted downfield due to the deshielding effect of the adjacent electronegative oxygen atom of the ester. The other methylene protons (c) at ~4.3 ppm are also significantly downfield due to the influence of the adjacent electron-withdrawing isothiocyanate group. The methyl protons (a) at ~1.3 ppm are in a more shielded, aliphatic environment.

-

Splitting Patterns (Multiplicity): The splitting patterns follow the n+1 rule. The methyl signal (a) is split into a triplet by its two neighboring protons on position (b). The methylene signal (b) is split into a quartet by its three neighboring protons on position (a). The methylene signal (c) has no adjacent protons, so it appears as a sharp singlet.

¹³C NMR Data Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14 | C H₃ |

| ~62 | -O-C H₂- |

| ~48 | -C H₂-NCS |

| ~168 | C =O (Ester) |

| ~130-135 | -N=C =S (Isothiocyanate) |

Expertise & Experience - The "Quiet" Carbon:

A critical insight for researchers analyzing isothiocyanates is the nature of the isothiocyanate carbon (-N=C =S) signal. This carbon is bonded to two quadrupolar nitrogen atoms (¹⁴N), which can cause efficient quadrupolar relaxation. This relaxation mechanism often leads to significant broadening of the carbon signal, sometimes to the point where it is difficult to distinguish from the baseline noise.[5] Therefore, while a peak is expected in the 130-135 ppm range, it is often very broad and weak. This is a known phenomenon and not an indication of an impure sample.[5] The other signals are straightforward: the ester carbonyl (C=O) is found far downfield (~168 ppm), while the aliphatic carbons appear in the upfield region as expected.[6]

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on a logical workflow that integrates the data from multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic profile of this compound is highly characteristic. Infrared spectroscopy provides definitive evidence for the core functional groups through the intense -N=C=S and C=O stretching vibrations. ¹H NMR spectroscopy confirms the connectivity of the ethyl and methylene fragments through predictable chemical shifts and coupling patterns. Finally, ¹³C NMR accounts for all five carbon atoms, with the understanding that the isothiocyanate carbon signal may be significantly broadened. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important synthetic reagent.

References

-

Zhang, Y. (1992). Spectroscopic Quantitation of Organic Isothiocyanates by Cyclocondensation with Vicinal Dithiols. Analytical Biochemistry, 205(1), 100-107. Available at: [Link]

-

Angelino, D., & Jeffery, E. (2019). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 24(13), 2369. Available at: [Link]

-

Kyriakoudi, A., & Mourtzinos, I. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 10(5), 957. Available at: [Link]

-

Al-Dabbas, M. M., & Al-Ismail, K. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Food Reviews International. Available at: [Link]

-

Wiley-VCH GmbH. (2025). This compound. SpectraBase. Available at: [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10966, Ethyl isothiocyanate. Available at: [Link]

-

Clarke, J. D., Hsu, A., Riedl, K., Bella, D., Schwartz, S. J., Stevens, J. F., & Ho, E. (2011). Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement. Journal of agricultural and food chemistry, 59(20), 10955–10963. Available at: [Link]

-

NIST. (2025). Acetic acid, isothiocyanato-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (2025). ethyl isocyanatoacetate. NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Available at: [Link]

-

Glaser, R., Chen, N., & Wu, H. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(4), 653-662. Available at: [Link]

-

Clark, J. (2015). Spectra of ethyl acetate. Chemguide. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Available at: [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-isothiocyanatoacetate (CAS No. 24066-82-8)

Section 1: Compound Identification and Significance

Ethyl 2-isothiocyanatoacetate, registered under CAS number 24066-82-8, is a versatile bifunctional reagent widely employed in synthetic organic chemistry.[1] Its structure incorporates both an electrophilic isothiocyanate group and an ester moiety, rendering it a valuable building block for the synthesis of a diverse range of heterocyclic compounds.[1][2] This unique combination allows for sequential or one-pot reactions to construct complex molecular architectures, making it particularly relevant in the fields of medicinal chemistry and drug discovery for the creation of novel therapeutic agents.[2] The compound is also known by several synonyms, including Ethyl isothiocyanoacetate, Carbethoxymethyl isothiocyanate, and Isothiocyanatoacetic acid ethyl ester.[2][3]

Section 2: Physicochemical Properties

The physical and chemical characteristics of Ethyl 2-isothiocyanatoacetate are critical for its appropriate handling, storage, and application in experimental design. The compound is typically a colorless to pale yellow liquid with a pungent odor.[1][2] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 24066-82-8 | [1][2][4] |

| Molecular Formula | C₅H₇NO₂S | [1][3][5] |

| Molecular Weight | 145.18 g/mol | [1][4][5] |

| Appearance | Colorless to Red to Green clear liquid | [1][2] |

| Boiling Point | 104-106 °C at 7 mmHg | [4] |

| Density | 1.171 g/mL at 20 °C | [4][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water. | [1][2] |

| Refractive Index (n20/D) | 1.501 | [6] |

| Flash Point | 228 °F (109 °C) | [6] |

| InChI Key | IYPSSPPKMLXXRN-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCOC(=O)CN=C=S | [2][5] |

Section 3: Synthesis and Reactivity Profile

Ethyl 2-isothiocyanatoacetate serves as a key intermediate in organic synthesis due to the high reactivity of the isothiocyanate (-N=C=S) group. This functional group is a potent electrophile, readily undergoing nucleophilic attack by amines, hydrazines, and other nucleophiles. This reactivity is the cornerstone of its utility, primarily in the synthesis of thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles.[1]

The general reactivity profile allows for a modular approach to drug design, where the core heterocyclic structure can be systematically modified to optimize pharmacological activity.

Illustrative Synthetic Workflow: Synthesis of a Disubstituted Thiourea

The following diagram illustrates a typical workflow for utilizing Ethyl 2-isothiocyanatoacetate to synthesize a disubstituted thiourea, a common scaffold in drug discovery.

Caption: General workflow for thiourea synthesis using Ethyl 2-isothiocyanatoacetate.

Section 4: Safe Handling and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling Ethyl 2-isothiocyanatoacetate. The compound is harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the eyes, skin, and respiratory system.[2][7]

Personal Protective Equipment (PPE)

-

Rationale: To prevent dermal, ocular, and respiratory exposure.

-

Protocol:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.[7]

-

Lab Coat: A standard laboratory coat is required.

-

Respiratory Protection: All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

-

Handling Procedures

-

Rationale: To minimize exposure and prevent accidental release.

-

Protocol:

-

Work exclusively within a well-ventilated chemical fume hood.[7]

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the handling area.[8]

-

Use non-sparking tools and take precautionary measures against static discharge.[9]

-

In case of a spill, absorb with an inert material like vermiculite and transfer to a sealed container for chemical waste disposal.[7]

-

Storage Conditions

-

Rationale: To ensure compound stability and prevent hazardous reactions. The compound is known to react with water.[7]

-

Protocol:

Section 5: Toxicology and Safety Profile

A thorough understanding of the toxicological profile is essential for risk assessment and emergency preparedness.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized classification of the hazards associated with Ethyl 2-isothiocyanatoacetate.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed. / H302: Harmful if swallowed.[2][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331: Toxic if inhaled. / H332: Harmful if inhaled.[6][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][11] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][8][11] |

First Aid Measures

-

Rationale: To provide immediate and appropriate care following accidental exposure.

-

Protocol:

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide artificial respiration and seek urgent medical attention.[8][11]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[8][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[11]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[8][11]

-

Hazard Communication Diagram

The following diagram outlines the primary hazards and the necessary response actions.

Caption: Key hazards and corresponding safety responses for CAS 24066-82-8.

Section 6: Conclusion

Ethyl 2-isothiocyanatoacetate is a reagent of considerable utility in synthetic chemistry, particularly for constructing heterocyclic systems relevant to drug discovery. Its bifunctional nature provides a flexible platform for molecular design. However, its significant toxicological profile demands rigorous adherence to safety and handling protocols. Researchers and laboratory personnel must be fully versed in its properties and the associated risks to ensure safe and effective utilization.

References

-

ChemicalPoint. (n.d.). ETHYL ISOTHIOCYANATOACETATE CAS#: 24066-82-8. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, isothiocyanato-, ethyl ester (CAS 24066-82-8). Retrieved from [Link]

-

Avocado Research Chemicals Ltd. (n.d.). Material Safety Data Sheet 10806. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, isothiocyanato-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - this compound. Retrieved from [Link]

Sources

- 1. CAS 24066-82-8: Ethyl 2-isothiocyanatoacetate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Acetic acid, isothiocyanato-, ethyl ester [webbook.nist.gov]

- 4. This compound CAS#: 24066-82-8 [m.chemicalbook.com]

- 5. Acetic acid, isothiocyanato-, ethyl ester (CAS 24066-82-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. canbipharm.com [canbipharm.com]

- 8. This compound | 24066-82-8 | TCI AMERICA [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. angenechemical.com [angenechemical.com]

Mechanism of ethyl isothiocyanatoacetate reactions

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl Isothiocyanatoacetate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (EIA) is a versatile bifunctional reagent that holds a significant position in modern synthetic organic and medicinal chemistry.[1] Characterized by the presence of a highly electrophilic isothiocyanate moiety and an ester group, EIA serves as a powerful building block for the construction of a diverse array of nitrogen- and sulfur-containing heterocyclic systems.[2][3] This guide provides an in-depth exploration of the core reaction mechanisms of this compound. We will dissect the principles of its reactivity with various nucleophiles, delve into the mechanistic pathways of cyclocondensation reactions leading to key heterocyclic scaffolds such as 1,2,4-triazoles and thiazolidinones, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: Structure and Core Reactivity

This compound (SCNCH₂CO₂C₂H₅) is a colorless to pale yellow liquid whose synthetic utility is derived from its two distinct functional groups.[2] The molecule's reactivity is dominated by the isothiocyanate (-N=C=S) group. The central carbon atom of this group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophilic attack.[4][5] This inherent electrophilicity is the cornerstone of its role in forming thioureas, thiosemicarbazides, and other key intermediates.[6]

Simultaneously, the ethyl acetate portion of the molecule provides a handle for further transformations, particularly intramolecular cyclizations, where the methylene group (activated by the adjacent ester) or the ester carbonyl can participate in ring-forming reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 24066-82-8 | [1][2] |

| Molecular Formula | C₅H₇NO₂S | [2] |

| Molecular Weight | 145.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 104-106 °C at 7 mmHg | |

| Density | 1.171 g/mL at 25 °C | |

| Refractive Index | n20/D 1.502 | |

| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water. | [2][6] |

Synthesis Overview

This compound is commonly synthesized from readily available starting materials. A prevalent laboratory method involves the reaction of glycine ethyl ester hydrochloride with carbon disulfide in the presence of a base like 4-methylmorpholine (NMM) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO-), to yield the final product.[7] Alternative routes, such as using the highly toxic thiophosgene, are also known but are less favored due to safety concerns.[3][8]

Caption: General synthesis pathway for this compound.

Mechanism I: Nucleophilic Addition to the Isothiocyanate Carbon

The most fundamental reaction of this compound involves the addition of a nucleophile to the electrophilic carbon of the -N=C=S group.[4] This reaction is highly efficient and forms the basis for constructing more complex molecules.

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reaction with Amines and Hydrazines: Formation of Thioureas and Thiosemicarbazides

Primary and secondary amines readily react with this compound to form the corresponding N-substituted thiourea derivatives.[6] Similarly, hydrazines and carboxylic acid hydrazides react to produce thiosemicarbazides.[9] These reactions are typically fast and proceed at room temperature or with gentle heating.

Causality in Experimental Design:

-

Solvent: Protic solvents like ethanol are often used as they can facilitate the final proton transfer step and are effective at dissolving the reactants. Anhydrous conditions are preferred to prevent hydrolysis of the isothiocyanate.[10][11]

-

Stoichiometry: A 1:1 molar ratio of the amine/hydrazine to EIA is typically used to ensure complete conversion and avoid side reactions.

Experimental Protocol: Synthesis of an N-Substituted Thiourea

-

Dissolve the primary amine (1.0 eq) in anhydrous ethanol (5-10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirring solution, add this compound (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-18 hours.[11] The progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the solution. If not, the solvent is removed under reduced pressure.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be purified by recrystallization.

Mechanism II: Cyclocondensation Reactions for Heterocycle Synthesis

The true synthetic power of this compound is realized in its use for constructing heterocyclic rings. These reactions often proceed via an initial nucleophilic addition followed by an intramolecular cyclization, frequently driven by a base or acid catalyst.

Synthesis of 1,2,4-Triazole-3-thiones

A classic and highly valuable application of EIA is the synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiones. This transformation is achieved through a two-step, one-pot reaction with carboxylic acid hydrazides.

Mechanism:

-

Thiosemicarbazide Formation: The terminal nitrogen of the acid hydrazide acts as a nucleophile, attacking the isothiocyanate carbon of EIA to form a thiosemicarbazide intermediate.[9]

-

Base-Catalyzed Cyclization: In the presence of a base (e.g., sodium ethoxide), the more acidic N-H proton (adjacent to the acyl group) is removed. The resulting anion attacks the ester carbonyl carbon in an intramolecular fashion. This is followed by the elimination of an ethoxide ion and water to yield the stable, aromatic 1,2,4-triazole ring.[9]

Caption: Workflow for the synthesis of 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of Ethyl (3-substituted-5-thioxo-1,2,4-triazolin-4-yl)acetates

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

Add the desired carboxylic acid hydrazide (1.0 eq) to the sodium ethoxide solution and stir until dissolved.

-

Add this compound (1.0 eq) to the mixture and reflux for 4-6 hours.

-

After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

Synthesis of Thiazolidinones

Thiazolidinones are another important class of heterocycles accessible through EIA, though the pathways can be more varied. One common strategy involves the reaction of EIA with compounds containing both an amine and a thiol group, such as 2-aminoethanethiol.[12] Another approach is the reaction of a thiourea (pre-formed from EIA and an amine) with an α-haloester like ethyl bromoacetate.[13]

Mechanism (via Thiourea Intermediate):

-

Thiourea Formation: EIA reacts with a primary amine (R-NH₂) to form the corresponding thiourea derivative.

-

N-Alkylation/S-Alkylation and Cyclization: The thiourea then reacts with ethyl bromoacetate. The reaction can proceed via initial S-alkylation followed by intramolecular N-acylation or N-alkylation followed by S-acylation. In either case, the subsequent cyclization and elimination of water lead to the formation of the thiazolidin-4-one ring.[13][14]

Causality in Experimental Design:

-

Base: A weak base like anhydrous sodium acetate is often employed to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[14]

-

Solvent: Absolute ethanol is a common solvent, providing good solubility for the reactants and a suitable boiling point for reflux conditions.

Conclusion

This compound stands out as a remarkably versatile and efficient reagent in heterocyclic chemistry. Its predictable reactivity, governed by the electrophilic nature of the isothiocyanate carbon, allows for straightforward nucleophilic additions. More importantly, its bifunctional character enables elegant and high-yield syntheses of medicinally relevant scaffolds, including 1,2,4-triazoles and thiazolidinones, through well-defined cyclocondensation mechanisms. A thorough understanding of these reaction pathways, coupled with rational experimental design, empowers chemists to harness the full synthetic potential of this valuable building block for applications in drug discovery and materials science.

References

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. (n.d.). Benchchem.

- This compound synthesis. (n.d.). ChemicalBook.

- CAS 24066-82-8: Ethyl 2-isothiocyanatoacetate. (n.d.). CymitQuimica.

- synthesis of isothiocyanates. (n.d.). [Source not explicitly named].

- This compound 97% 24066-82-8. (n.d.). Sigma-Aldrich.

- This compound 24066-82-8 wiki. (n.d.). Guidechem.

- Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. (n.d.). PubMed Central.

- The Chemical Properties and Reactivity of Ethyl Isothiocyanate (CAS 542-85-8) Explained. (n.d.). [Source not explicitly named].

- Reaction of isothiocyanates with nucleophiles. (n.d.). ResearchGate.

- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. (1992). RSC Publishing.

- What is Ethyl Isothiocyanate and its Applications in Organic Synthesis? (n.d.). Guidechem.

- Koparir, M., et al. (2022). Synthesis of Triazole Compounds. ISRES.

- Synthesis and Transformations of Stereoisomeric Ethyl 2-Isothiocyanato-1-cyclopentanecarboxylates. (n.d.). Sci-Hub.

- Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines. (n.d.). Benchchem.

- Utility of isothiocyanates in heterocyclic synthesis. (n.d.). Scilit.

- Utility of isothiocyanates in heterocyclic synthesis. (n.d.). ResearchGate.

- Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health. (n.d.). PMC - NIH.

- (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. (n.d.). NIH.

- active methylene compound. (2024). Chemistry for everyone.

- Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). Hilaris Publisher.

- Synthesis and antimicrobial activity of novel thiazolidinones. (n.d.). Semantic Scholar.

- Isothiocyanate. (n.d.). Wikipedia.

- A kind of preparation method of ethyl isothiocyanate. (n.d.). Google Patents.

- Screening of various active methylene compounds for selection of best... (n.d.). ResearchGate.

- Synthesis of Isothiocyanates: An Update. (n.d.). PMC - NIH.

- Alkylation of active methylene compounds and conversion into Ketones. (2020). YouTube.

- Active methylene compounds. (n.d.). [Source not explicitly named].

- Active methylene compounds. (n.d.). EaseToLearn.com.

- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (n.d.). MDPI.

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 24066-82-8: Ethyl 2-isothiocyanatoacetate | CymitQuimica [cymitquimica.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. bu.edu.eg [bu.edu.eg]

- 9. benchchem.com [benchchem.com]

- 10. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Page loading... [guidechem.com]

- 12. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Navigating the Chemistry of Ethyl Isothiocyanatoacetate: A Comprehensive Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Versatile Reagent

Ethyl isothiocyanatoacetate is a valuable reagent in organic synthesis, offering a versatile platform for the introduction of the isothiocyanate moiety into a diverse range of molecules.[1][2] Its utility is particularly pronounced in the synthesis of thioureas and various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.[2][3] However, the very reactivity that makes this compound a powerful synthetic tool also underpins its significant toxicological profile. The electrophilic nature of the isothiocyanate group, the cornerstone of its synthetic utility, is also the primary driver of its hazardous properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the safe handling, application, and disposal of this compound, grounding every recommendation in the fundamental principles of its chemical reactivity and toxicology.

Section 1: Understanding the Hazard Profile

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is a potent irritant to the skin, eyes, and respiratory system.[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| CAS Number | 24066-82-8 | [5] |

| Molecular Formula | C5H7NO2S | [5] |

| Molecular Weight | 145.18 g/mol | [5] |

| Appearance | Colorless to red to green clear liquid | [5] |

| Boiling Point | 104-106 °C at 7 mmHg | [3] |

| Density | 1.171 g/mL at 25 °C | [3] |

| Flash Point | 109 °C (228.2 °F) - closed cup | |

| Solubility | Soluble in organic solvents, low solubility in water. | [6] |

| Storage Temperature | 2-8°C | [3] |

Toxicological Profile: A Mechanistic Perspective

The toxicity of this compound stems from the high reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom of this group is highly electrophilic and readily undergoes nucleophilic attack by biological macromolecules such as proteins and DNA. This covalent modification can disrupt normal cellular function, leading to cytotoxicity.

The primary routes of exposure are inhalation, skin contact, and ingestion.[4] Upon contact with skin or mucous membranes, the compound can cause severe irritation due to its reaction with surface proteins and moisture.[7] Inhalation of vapors can lead to respiratory tract irritation, and in high concentrations, may cause more severe damage.[7] Ingestion is also harmful, with the potential for systemic toxicity.[4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] The fume hood provides critical protection against the inhalation of harmful vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE): Essential Barriers

The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[8] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[8]

-

Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[8]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8]

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial to minimize the risk of exposure and incidents.

Handling Procedures

-

Always handle this compound within a chemical fume hood.[7]

-

Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Use only non-sparking tools and work away from sources of ignition.[7]

-

Keep the container tightly closed when not in use.[1]

-

Wash hands thoroughly after handling.[8]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

The recommended storage temperature is 2-8°C.[3]

-

Store away from incompatible materials such as strong acids, strong bases, oxidizing agents, and water.[9] The isothiocyanate group can be hydrolyzed by water and is reactive towards both acids and bases.

Section 4: Experimental Protocols: A Self-Validating System

The following protocols are provided as examples of common synthetic procedures involving this compound. They are designed to be self-validating by incorporating safety measures directly into the workflow.

Synthesis of a Thiourea Derivative

This protocol details the reaction of this compound with a primary amine to form a thiourea.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Nitrogen or argon gas supply

-

Standard laboratory glassware

Procedure:

-

Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: In the fume hood, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.

-

Controlled Addition: While stirring, slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the amine solution at room temperature. The slow addition helps to control any potential exotherm.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a few drops of water, if compatible with the product) to react with any remaining isothiocyanate.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Synthesis of a Fused Pyrimidine

This protocol outlines a general procedure for the synthesis of a fused pyrimidine using this compound.[3]

Materials:

-

This compound

-

o-Aminonitrile or o-aminoester compound

-

Pyridine (as solvent and base)

-

Nitrogen or argon gas supply

-

Standard laboratory glassware

Procedure:

-

Inert Atmosphere: In a chemical fume hood, combine the o-aminonitrile or o-aminoester compound (1.0 equivalent) and this compound (1.1 equivalents) in a flame-dried flask under an inert atmosphere.

-

Solvent Addition: Add anhydrous pyridine as the solvent.

-

Heating: Heat the reaction mixture under reflux and monitor the progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent.

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-